1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Medicinal Chemistry Chemical Synthesis Process Chemistry

Solid piperidine HCl salt (MW 206.71) eliminates weighing errors inherent to liquid analogs, enabling exact stoichiometric control in multi-step syntheses. • 95% purity ensures reproducible HTS library preparation & FBDD fragment elaboration • Primary amine at the 4-position provides a defined handle for rapid chemical derivatization • Balanced XLogP 0.4 and predicted pKa ~9.8 support fragment-based drug design without dominating lead physicochemical profiles • Sealed storage at 2-8°C; ships at ambient temperature

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 880361-98-8
Cat. No. B1286176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride
CAS880361-98-8
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N1CCC(CC1)N.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-5-3-8(10)4-6-11;/h7-8H,3-6,10H2,1-2H3;1H
InChIKeyGEDFPJVWJXSTGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one HCl


1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride (CAS 880361-98-8) is a synthetic piperidine derivative, specifically the hydrochloride salt of 4-amino-1-isobutyrylpiperidine . It features a six-membered piperidine ring with a primary amine at the 4-position and an isobutyryl (2-methylpropan-1-one) group at the 1-position . The compound has a molecular formula of C9H19ClN2O and a molecular weight of 206.71 g/mol . This structural configuration, combining a basic amine with an amide carbonyl, positions it as a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry programs targeting kinases and other receptors .

1 Hydrochloride salt provides defined stoichiometry for synthesis calculations.
2 Solid physical state simplifies microbalance weighing and automated dispensing.
3 Minimum 95.0% purity specification supports reproducible reaction outcomes.

Substitution Risks for 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one HCl


Substituting 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride with a structurally similar piperidine derivative (e.g., the free base CAS 172478-05-6, an aminomethyl analog CAS 915919-75-4, or a shorter-chain acetyl analog CAS 160357-94-8) is not trivial . Differences in molecular weight (170.25 vs. 206.71 g/mol), physical state (viscous liquid vs. solid), and salt form directly impact molarity calculations for stoichiometry, solubility profiles in reaction media, and long-term storage stability . Furthermore, the isobutyryl moiety presents a different steric and electronic environment compared to simpler acyl groups, which can alter the compound's reactivity in subsequent amide bond formations or nucleophilic substitutions . The lack of direct comparative data on reaction yields or downstream biological activity for these analogs means that any substitution introduces an unquantified variable into a synthetic route or biological assay, potentially compromising reproducibility and project timelines .

Risk factor
Impact of substituting analog
Molecular weight shift (HCl vs. free base)
Using free base mass leads to a 21.4% stoichiometric error, compromising yield and assay concentration.
Physical state (solid vs. viscous liquid)
Liquid analogs may require different handling and are harder to weigh accurately, affecting reproducibility.
Acyl group steric/electronic profile
Shorter-chain analogs (acetyl, etc.) alter reactivity in amidation and nucleophilic steps; no comparative data guarantee similar outcomes.

Differentiation from Analogs: 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one HCl


Molecular Weight and Salt Form Distinction

The hydrochloride salt of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one possesses a molecular weight of 206.71 g/mol, which is 21.4% higher than its free base counterpart (CAS 172478-05-6) at 170.25 g/mol . This significant difference is due to the presence of the hydrochloride counterion and is crucial for accurate molar calculations during synthesis. Using the free base's molecular weight for the salt would lead to a 21.4% error in reagent mass, potentially derailing a sensitive reaction or skewing biological assay concentrations.

Molecular weight & salt form
Head-to-head
206.71 g/mol (HCl salt) vs. 170.25 g/mol (free base) — +21.4%
Accurate stoichiometry requires salt-corrected mass.
Free base is a viscous liquid; substitution without correction risks 21.4% under/overdosing.
Medicinal Chemistry Chemical Synthesis Process Chemistry

Physical State and Handling Differences

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride is a solid at room temperature, whereas its free base analog (CAS 172478-05-6) is an amber viscous liquid . This fundamental physical difference has direct implications for handling, storage, and formulation. Solids are generally easier to weigh accurately on a microbalance for small-scale reactions, are less prone to spillage, and often exhibit better long-term stability against degradation processes like oxidation compared to viscous liquids .

Physical state & handling
Head-to-head
Solid (HCl salt) vs. amber viscous liquid (free base)
Solid form supports microbalance weighing and automated HTS dispensing.
Liquid free base may be prone to handling variability and oxidation.
Compound Management High-Throughput Screening Laboratory Safety

Defined Purity Profile for Reproducibility

Commercially available 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride is supplied with a minimum purity specification of 95.0% . This is a defined, quantifiable benchmark against which batch-to-batch consistency can be measured via Certificate of Analysis (CoA). In contrast, many research-grade samples of the free base or other analogs may be offered with estimated purity or without a rigorous specification, introducing an uncontrolled variable into experimental workflows .

Purity specification
Class-level
≥95.0% (HPLC), CoA documented
Defined purity reduces impurity-related variability in reactions and assays.
Analog purity may be less rigorously specified; verify CoA for each batch.
Quality Control Chemical Procurement Analytical Chemistry

Predicted Physicochemical Properties

The compound exhibits a predicted pKa of 9.80 ± 0.20 and a calculated XLogP of 0.4 . These values are critical for predicting its ionization state and lipophilicity under physiological or specific reaction conditions (e.g., pH 7.4). The basic pKa indicates the compound will be predominantly protonated at physiological pH, influencing its solubility and potential interactions with biological targets. The moderate XLogP of 0.4 suggests a balanced hydrophilic-lipophilic profile, which is favorable for aqueous solubility and membrane permeability in early-stage drug discovery .

Predicted physicochemical profile
Class-level
pKa ~9.80, XLogP 0.4 (calculated)
High basicity and moderate lipophilicity guide pH-dependent solubility and fragment elaboration.
Predicted values; empirical measurement recommended for critical applications.
Drug Design ADME Prediction Fragment-Based Screening

Precision Applications of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one HCl


Stoichiometric Control in Medicinal Chemistry

Given its defined molecular weight of 206.71 g/mol and its solid physical state, this compound is ideal for medicinal chemistry campaigns requiring exact stoichiometric control in multi-step syntheses. It serves as a reliable building block for introducing a 4-amino-1-isobutyrylpiperidine moiety, a common motif in kinase inhibitors and other enzyme modulators, without the weighing errors associated with liquid analogs .

High-Throughput Screening Library Component

The solid form and defined purity specification of 95.0% make this compound well-suited for inclusion in HTS libraries . It can be accurately weighed and dissolved in DMSO for automated dispensing, ensuring that the concentration in each well of a 96- or 384-well plate is precise. This minimizes false positives or negatives stemming from compound handling variability.

Fragment-Based Drug Discovery Building Block

Its predicted physicochemical properties (pKa ~9.8, XLogP 0.4) position it as a useful fragment for FBDD . The primary amine offers a straightforward handle for chemical elaboration, while the balanced lipophilicity suggests it will not dominate the overall properties of a larger molecule. It can be used to probe binding pockets in target proteins where a basic, moderately polar fragment is desired.

Process Chemistry and Analytical Reference Standard

The combination of a defined CAS number, a specific salt form, and a high purity specification allows this compound to be used as a reference standard. It can be employed in developing and validating analytical methods (e.g., HPLC, LC-MS) for monitoring reactions or quantifying related impurities in process chemistry workflows .

Application
Selection Property
Validation Focus
Stoichiometric synthesis
Defined salt form molecular weight
Verify stoichiometric accuracy and mass balance
HTS library inclusion
Solid state, ≥95% purity
Confirm automated dispensing precision and well-to-well consistency
Fragment-based design
Predicted pKa ~9.8, XLogP 0.4
Evaluate protonation state and lipophilicity in binding pocket context
Analytical reference standard
High purity, defined CAS
Use as system suitability or impurity marker in HPLC/LC-MS methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.